An In-Depth Technical Guide to 5-Chloro-triazolo[1,5-c]pyrimidine: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 5-Chloro-triazolo[1,5-c]pyrimidine: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine: Properties, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the fused aza-heterocycles are of paramount importance due to their structural resemblance to endogenous purines, offering a versatile platform for drug design. This guide focuses on a specific, highly reactive building block: 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine . While its isomeric cousin, the [1,5-a] system, is more extensively documented, the [1,5-c] isomer presents unique electronic and steric properties that make it a valuable intermediate for the synthesis of novel molecular entities.
This document provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and practical applications of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine. The insights herein are tailored for researchers, scientists, and drug development professionals who require a deep, functional understanding of this reagent to leverage its full potential in discovery programs. We will move beyond simple data recitation to explore the causal relationships that govern its chemical behavior, providing a framework for its strategic deployment in synthesis.
Physicochemical and Structural Properties
5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine is a solid, crystalline compound at standard conditions. The core of the molecule is a fused bicyclic system, comprising a pyrimidine ring and a 1,2,4-triazole ring. This fusion results in a planar, aromatic structure that is isoelectronic with purine, a key building block of DNA and RNA.[1] This purine-like structure is a primary driver of the broad biological interest in this class of compounds.[4][5] The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₄ | |
| Molecular Weight | 154.56 g/mol | [6] |
| CAS Number | 76044-36-5 | |
| Appearance | Solid | |
| InChI Key | DMBOZQIEVLAEOP-UHFFFAOYSA-N | |
| SMILES | Clc1nccc2ncnn12 |
The defining feature of this molecule is the chlorine atom at the C-5 position. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is amplified by the fused triazole ring, rendering the C-5 position highly susceptible to nucleophilic attack—a characteristic that forms the cornerstone of its synthetic utility.
Synthesis of the Core Scaffold
The most direct and common route to 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine involves the chlorination of its corresponding hydroxyl precursor,[1][2][3]triazolo[1,5-c]pyrimidin-5-ol.[7] This transformation is a standard procedure in heterocyclic chemistry, typically employing a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline to facilitate the reaction.
Experimental Protocol: Synthesis via Chlorination
Objective: To convert[1][2][3]triazolo[1,5-c]pyrimidin-5-ol to 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as catalyst)
-
Toluene or another suitable high-boiling solvent
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or dichloromethane for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard reflux glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend[1][2][3]triazolo[1,5-c]pyrimidin-5-ol (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq). A high-boiling solvent like toluene may be used, although POCl₃ can often serve as both reagent and solvent.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline (0.1 eq). Scientist's Note: The tertiary amine acts as a base to activate the hydroxyl group, forming a better leaving group and accelerating the rate of chlorination.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly, pour the mixture onto crushed ice or into ice-cold water. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization: Once the excess POCl₃ has been quenched, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary value of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine lies in its ability to undergo Nucleophilic Aromatic Substitution (SNAr). The chlorine atom serves as an excellent leaving group, and the electron-deficient nature of the pyrimidine ring stabilizes the intermediate Meisenheimer complex, facilitating the substitution.[8] This reaction allows for the facile introduction of a wide variety of functional groups (amines, alcohols, thiols, etc.) at the C-5 position, making it a powerful tool for building molecular diversity.
Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: A nucleophile (Nu⁻) attacks the electrophilic carbon atom at the C-5 position, which bears the chlorine atom. This attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing nitrogen atoms of the heterocyclic system.
-
Elimination: The aromaticity is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. This step is typically the fast step of the reaction.
Generalized Protocol: Amination via SNAr
Objective: To substitute the C-5 chlorine with a primary or secondary amine.
Materials:
-
Desired amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 eq)
-
A non-nucleophilic base (e.g., DIPEA, K₂CO₃) (2.0 eq)
-
A polar aprotic solvent (e.g., DMF, DMSO, NMP, or an alcohol like isopropanol)
-
Standard laboratory glassware for heating
Procedure:
-
Setup: Dissolve 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Addition of Reagents: Add the amine (1.1 eq) and the base (2.0 eq) to the solution. Scientist's Note: The base is crucial to scavenge the HCl that is formed during the reaction, preventing the protonation of the nucleophilic amine and driving the reaction to completion.
-
Heating: Heat the reaction mixture. The required temperature can range from room temperature to 120 °C depending on the nucleophilicity of the amine and the solvent used. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent.
-
Purification: The crude product can be purified via recrystallization or column chromatography to yield the desired 5-amino-[1][2][3]triazolo[1,5-c]pyrimidine derivative.
Spectroscopic Characterization
Confirming the identity and purity of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine and its derivatives is essential. The following are the expected spectroscopic signatures.
| Technique | Expected Features |
| ¹H NMR | The spectrum should be simple, showing distinct signals for the protons on the pyrimidine (H-2, H-7) and triazole (H-8) rings. The chemical shifts will be in the aromatic region (typically δ 7.5-9.5 ppm), influenced by the electron-withdrawing nature of the fused ring system. |
| ¹³C NMR | The spectrum will show five distinct signals for the carbon atoms. The C-5 carbon, bonded to the electronegative chlorine, is expected to appear at a characteristic chemical shift (approx. δ 150-160 ppm). |
| Mass Spec (MS) | The mass spectrum (e.g., ESI-MS) will show a molecular ion peak [M+H]⁺ at m/z 155. A characteristic isotopic pattern for a single chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) will be a definitive indicator of the compound's identity. |
Handling and Safety
As with any reactive chemical intermediate, proper handling is imperative.
-
Hazards: 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine is classified as a skin sensitizer (H317). Direct contact with skin should be avoided.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and nucleophiles. It is classified under Storage Class 11 (Combustible Solids).
Applications in Medicinal Chemistry and Drug Discovery
The true value of 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine is realized in its application as a versatile scaffold for generating libraries of novel compounds for biological screening. The triazolopyrimidine core is a "privileged scaffold" that has been incorporated into a wide range of biologically active molecules.[1][5]
-
Purine Bio-isostere: Due to its structural and electronic similarity to purines, the triazolopyrimidine scaffold is frequently used to design antagonists or inhibitors for enzymes and receptors that interact with purines (e.g., kinases, polymerases).[1]
-
Anti-Infective Agents: Derivatives have shown promise as antibacterial, antiviral, and anti-parasitic agents.[1][2][9]
-
Oncology: The scaffold is present in numerous compounds investigated as anti-cancer agents, including inhibitors of protein kinases and microtubule-targeting agents.[1][10]
-
CNS Disorders: Triazolopyrimidine derivatives have also been explored for the treatment of central nervous system disorders.[5]
By using 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine as a starting point, medicinal chemists can rapidly synthesize and test a diverse array of derivatives, modifying the C-5 substituent to optimize potency, selectivity, and pharmacokinetic properties in a structure-activity relationship (SAR) study.
Conclusion
5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine is a high-value chemical intermediate whose properties are dictated by the electron-deficient nature of its fused heterocyclic core. Its synthesis is straightforward, and its reactivity is dominated by the facile nucleophilic substitution of the C-5 chlorine atom. This predictable and robust reactivity makes it an indispensable tool for medicinal chemists aiming to explore the vast chemical space around the biologically relevant triazolopyrimidine scaffold. A thorough understanding of its properties, handling, and reaction mechanisms, as detailed in this guide, is the first step toward unlocking its full potential in the pursuit of novel therapeutic agents.
References
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